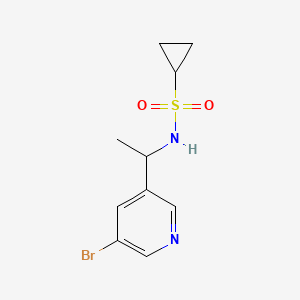
N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a bromopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a series of reactions to introduce the ethyl group at the 1-position. This can be achieved through alkylation reactions using ethyl halides under basic conditions.
Cyclopropane Ring Formation: The intermediate is then subjected to cyclopropanation reactions. This can be done using diazo compounds in the presence of transition metal catalysts such as rhodium or copper.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the cyclopropane intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring and sulfonamide group can interact with the active site of enzymes, while the bromopyridine moiety can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
N-(1-(5-Chloropyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-(5-Fluoropyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a fluorine atom instead of bromine.
N-(1-(5-Methylpyridin-3-yl)ethyl)cyclopropanesulfonamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(1-(5-Bromopyridin-3-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to molecular targets. This can lead to improved efficacy in medicinal applications compared to its analogs with different substituents.
属性
IUPAC Name |
N-[1-(5-bromopyridin-3-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-7(8-4-9(11)6-12-5-8)13-16(14,15)10-2-3-10/h4-7,10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFDLYFIMJFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














